molecular formula C20H20N2O4S B2670724 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1797958-50-9

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2670724
CAS No.: 1797958-50-9
M. Wt: 384.45
InChI Key: IASMZMAXGYNNAF-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the azetidine ring, and the coupling of these moieties with the dimethoxyphenyl group. Common synthetic routes may include:

    Formation of Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving haloalkanes.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with the dimethoxyphenyl group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, platinum). Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-phenylethanone: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and interaction with biological targets.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Has a single methoxy group, which may influence its overall properties compared to the dimethoxy derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-16-8-7-13(9-17(16)25-2)10-19(23)22-11-14(12-22)26-20-21-15-5-3-4-6-18(15)27-20/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASMZMAXGYNNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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